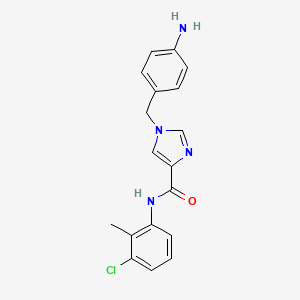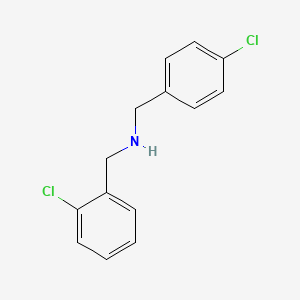![molecular formula C19H11ClF3N5O2S2 B12496186 N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the pyrazole ring through various coupling reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling and Chlorination: The final step involves the coupling of the synthesized intermediate with 4-chlorobenzohydrazide under suitable conditions, followed by chlorination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
作用機序
The mechanism of action of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE: is compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
特性
分子式 |
C19H11ClF3N5O2S2 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC名 |
N'-(4-chlorobenzoyl)-2-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C19H11ClF3N5O2S2/c20-11-5-3-10(4-6-11)16(29)25-26-17(30)12-9-32-18(24-12)28-13(14-2-1-7-31-14)8-15(27-28)19(21,22)23/h1-9H,(H,25,29)(H,26,30) |
InChIキー |
ORCDAGPYAPWNFI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)


![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)

